molecular formula C8H18N2 B1371078 1-(Aminomethyl)-2-methylcyclohexan-1-amine CAS No. 1154875-82-7

1-(Aminomethyl)-2-methylcyclohexan-1-amine

Cat. No.: B1371078
CAS No.: 1154875-82-7
M. Wt: 142.24 g/mol
InChI Key: CFCWMFSNNMJUNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Aminomethyl)-2-methylcyclohexan-1-amine is an organic compound with a cyclohexane ring substituted with an aminomethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-2-methylcyclohexan-1-amine typically involves the Mannich reaction, which is a condensation reaction of ammonia or a primary or secondary amine with formaldehyde and a compound containing at least one hydrogen atom of pronounced reactivity . The reaction conditions often include the use of hydrochloride salts of the amines and formaldehyde in an aqueous or alcoholic medium.

Industrial Production Methods: Industrial production of this compound may involve large-scale Mannich reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-2-methylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

1-(Aminomethyl)-2-methylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-2-methylcyclohexan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The aminomethyl group can form hydrogen bonds or ionic interactions with the active sites of these targets, leading to modulation of their activity. This compound may also influence signaling pathways by altering the conformation of the target molecules .

Comparison with Similar Compounds

    1-(Aminomethyl)cyclohexane: Lacks the methyl group, which may affect its reactivity and binding affinity.

    2-Methylcyclohexanamine: Similar structure but without the aminomethyl group, leading to different chemical properties.

    Cyclohexylamine: A simpler structure with only an amino group attached to the cyclohexane ring.

Uniqueness: 1-(Aminomethyl)-2-methylcyclohexan-1-amine is unique due to the presence of both the aminomethyl and methyl groups, which confer distinct chemical and biological properties. These functional groups allow for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-(aminomethyl)-2-methylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-7-4-2-3-5-8(7,10)6-9/h7H,2-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCWMFSNNMJUNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1(CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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